molecular formula C6H8N2O B2928199 (R)-1-(pyrimidin-5-yl)ethanol CAS No. 31415-77-7

(R)-1-(pyrimidin-5-yl)ethanol

Cat. No.: B2928199
CAS No.: 31415-77-7
M. Wt: 124.143
InChI Key: LHBKMPNNYVQNRE-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(pyrimidin-5-yl)ethanol is a chiral alcohol with a pyrimidine ring attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(pyrimidin-5-yl)ethanol typically involves the reduction of pyrimidin-5-yl ketones using chiral reducing agents. One common method is the asymmetric reduction of pyrimidin-5-yl ketones using chiral catalysts such as oxazaborolidine. The reaction is carried out under mild conditions, often at room temperature, and yields the desired chiral alcohol with high enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-(pyrimidin-5-yl)ethanol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher yields. The use of flow microreactors has been shown to be efficient and sustainable for the synthesis of various organic compounds .

Chemical Reactions Analysis

Types of Reactions

®-1-(pyrimidin-5-yl)ethanol undergoes several types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced further to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Pyrimidin-5-yl ketone or pyrimidin-5-yl aldehyde.

    Reduction: Pyrimidin-5-yl ethane.

    Substitution: Pyrimidin-5-yl halides or pyrimidin-5-yl amines.

Scientific Research Applications

®-1-(pyrimidin-5-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(pyrimidin-5-yl)ethanol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(pyrimidin-5-yl)ethanol: The enantiomer of ®-1-(pyrimidin-5-yl)ethanol, which may have different biological activity and properties.

    Pyrimidin-5-yl methanol: A similar compound with a methanol moiety instead of ethanol.

    Pyrimidin-5-yl ethane: The fully reduced form of ®-1-(pyrimidin-5-yl)ethanol.

Uniqueness

®-1-(pyrimidin-5-yl)ethanol is unique due to its chiral nature and the presence of the pyrimidine ring. This combination of features makes it a valuable compound for asymmetric synthesis and chiral drug development. Its ability to form specific interactions with biological targets also sets it apart from other similar compounds .

Properties

IUPAC Name

(1R)-1-pyrimidin-5-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5(9)6-2-7-4-8-3-6/h2-5,9H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBKMPNNYVQNRE-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CN=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=CN=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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